molecular formula C14H12ClNO4S B14746940 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid CAS No. 897-82-5

5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid

Katalognummer: B14746940
CAS-Nummer: 897-82-5
Molekulargewicht: 325.8 g/mol
InChI-Schlüssel: KVKPBKSEFGDXHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5-position and a sulfonamide group at the 2-position of the benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid typically involves a multi-step process:

    Nitration: The starting material, 5-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide derivative.

    Hydrolysis: Finally, the ester group is hydrolyzed to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the chloro and sulfonamide groups, the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include substituted benzoic acids with different functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-aminobenzoic acid: Similar structure but lacks the sulfonamide group.

    4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the benzoic acid core.

    5-Chloro-2-sulfamoylbenzoic acid: Contains both the chloro and sulfonamide groups but in different positions.

Uniqueness

5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid is unique due to the specific positioning of the chloro and sulfonamide groups, which can influence its reactivity and biological activity. The combination of these functional groups in a single molecule provides distinct chemical and biological properties that are not observed in the similar compounds listed above.

Eigenschaften

CAS-Nummer

897-82-5

Molekularformel

C14H12ClNO4S

Molekulargewicht

325.8 g/mol

IUPAC-Name

5-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-13-7-4-10(15)8-12(13)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI-Schlüssel

KVKPBKSEFGDXHA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.